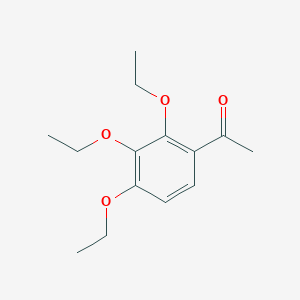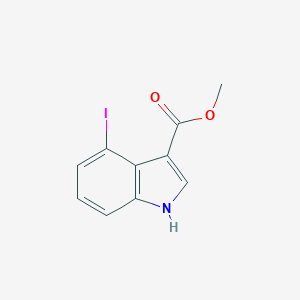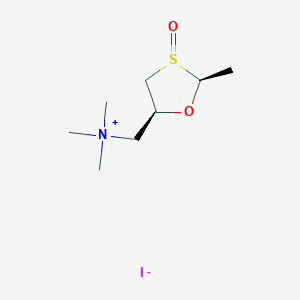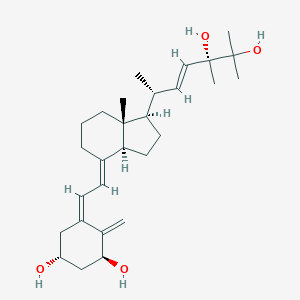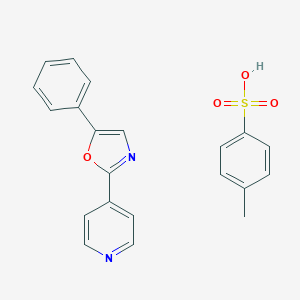
5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid, also known as PPO-MSA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a fluorescent probe that is used to detect the presence of metal ions, particularly zinc ions, in biological samples.
Wirkmechanismus
The mechanism of action of 5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid involves the binding of zinc ions to the fluorescent probe, resulting in a change in fluorescence intensity. This change in fluorescence intensity can be measured using various techniques, including fluorescence spectroscopy and fluorescence microscopy. The binding of zinc ions to this compound is highly specific, and the probe does not bind to other metal ions, making it an ideal tool for detecting zinc ions in biological samples.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on biological samples, making it an ideal tool for detecting zinc ions in vivo. The probe has been used to detect zinc ions in various biological samples, including cells, tissues, and organs, without affecting their viability or function.
Vorteile Und Einschränkungen Für Laborexperimente
5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid has several advantages for lab experiments, including its high specificity for zinc ions, its low toxicity, and its ability to detect zinc ions in vivo. However, there are also some limitations to using this compound, including its limited ability to detect zinc ions in complex biological samples and its inability to detect zinc ions in real-time.
Zukünftige Richtungen
There are several future directions for the use of 5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid in scientific research. One direction is the development of new fluorescent probes that can detect other metal ions, such as copper and iron, in biological samples. Another direction is the use of this compound in the development of new therapies for diseases associated with zinc deficiency or excess. Additionally, the use of this compound in real-time imaging of zinc ions in biological samples is an area of active research.
Synthesemethoden
The synthesis of 5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid involves a multi-step process that begins with the reaction of 4-pyridyl-2-bromoacetophenone with 2-aminophenyl phenyl ketone to form 5-phenyl-2-(4-pyridyl)-1,3-oxazole. This compound is then reacted with 4-methylbenzenesulfonyl chloride to form the final product, this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid has been extensively used in scientific research as a fluorescent probe for the detection of metal ions, particularly zinc ions, in biological samples. Zinc is an essential metal ion that plays a critical role in various biological processes, including DNA synthesis, protein synthesis, and enzymatic reactions. The detection of zinc ions in biological samples is crucial for understanding the role of zinc in these processes and for developing new therapies for diseases associated with zinc deficiency or excess.
Eigenschaften
CAS-Nummer |
100929-93-9 |
|---|---|
Molekularformel |
C21H18N2O4S |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;5-phenyl-2-pyridin-4-yl-1,3-oxazole |
InChI |
InChI=1S/C14H10N2O.C7H8O3S/c1-2-4-11(5-3-1)13-10-16-14(17-13)12-6-8-15-9-7-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-10H;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
PNIUSINMRMVPGA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




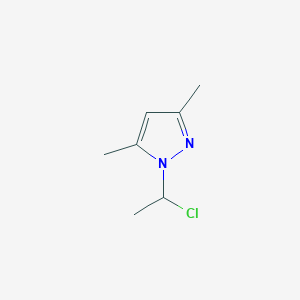
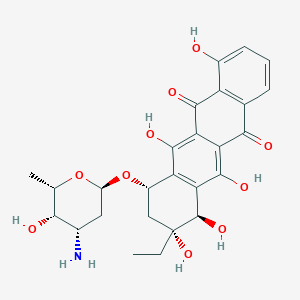
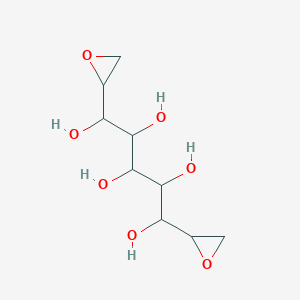


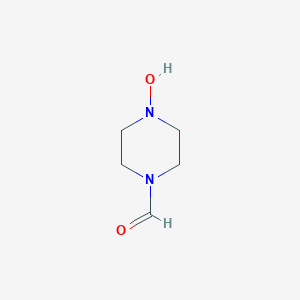
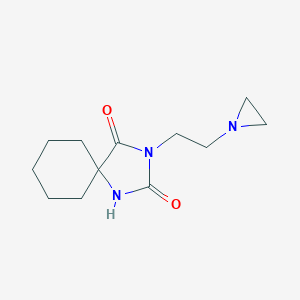
![Cyclohepta[b]pyrrole-5-carbaldehyde](/img/structure/B35315.png)
